D-Lys(Z)-Pro-Arg-pNA diacetate

Description

Propriétés

IUPAC Name |

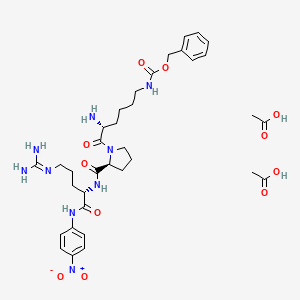

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCWZMKBOZNVHX-ANSAKZOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of D-Lys(Z)-Pro-Arg-pNA diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate, commercially known as Spectrozyme PCa or Chromozym Pca. It details its mechanism of action as a substrate for key serine proteases, Activated Protein C (APC) and plasma kallikrein, and provides relevant quantitative data, experimental protocols, and signaling pathway diagrams to support research and development activities.

Core Mechanism of Action

This compound is a synthetic peptide composed of D-Lysine (with a benzyloxycarbonyl protecting group, Z), Proline, and Arginine, linked to a p-nitroaniline (pNA) chromophore. The core mechanism of this substrate lies in its susceptibility to cleavage by specific serine proteases. Upon enzymatic hydrolysis at the carboxyl side of the arginine residue, the p-nitroaniline molecule is released. Free pNA is yellow and its concentration can be quantified by measuring the absorbance of light at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specific conditions. This principle allows for the quantitative determination of the activity of enzymes such as Activated Protein C and plasma kallikrein.

Interaction with Activated Protein C (APC)

Activated Protein C is a crucial serine protease in the regulation of blood coagulation and inflammation. It exerts its anticoagulant effects primarily by inactivating Factors Va and VIIIa. This compound serves as a chromogenic substrate for APC, enabling the measurement of its enzymatic activity.

This protocol is adapted from commercially available assay kits and scientific literature.

Objective: To determine the amidolytic activity of Activated Protein C using the chromogenic substrate this compound.

Materials:

-

Activated Protein C (purified)

-

This compound (Spectrozyme PCa)

-

Assay Buffer: 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5

-

Calcium Chloride (CaCl2) solution (e.g., 25 mM)

-

Bovine Serum Albumin (BSA)

-

Polyethylene Glycol (PEG) 8000

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer.

-

Dissolve this compound in the assay buffer to a desired stock concentration. Further dilutions can be made to achieve a final concentration range of 15-2000 µM in the assay.

-

Prepare a solution of APC in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation, a typical concentration is around 2 nM.

-

The assay buffer can be supplemented with 2.5 mM Ca2+, 0.1 mg/mL BSA, and 0.1% PEG 8000 to optimize the reaction.

-

-

Assay Execution:

-

Add a specific volume of the APC solution to each well of the microplate.

-

Add the assay buffer to bring the volume to the desired pre-substrate addition volume.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding a specific volume of the this compound solution to each well.

-

Immediately start monitoring the change in absorbance at 405 nm in a kinetic microplate reader at room temperature or 37°C. Readings can be taken at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time curve.

-

The enzymatic activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 9,620 M⁻¹cm⁻¹ at 405 nm, this value may vary slightly depending on buffer conditions).

-

APC has two major signaling pathways: the anticoagulant pathway and the cytoprotective pathway.

Caption: Signaling pathways of Activated Protein C (APC).

Interaction with Plasma Kallikrein

Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. This compound can also be utilized as a chromogenic substrate to measure the activity of plasma kallikrein.

Table 1: Kinetic Parameters of Chromogenic Substrates for Plasma Kallikrein

| Substrate | Enzyme | Km | kcat / Vmax | Reference |

| H-D-Pro-Phe-Arg-pNA | Human Plasma Kallikrein | Not Reported | 200 s⁻¹ | [2] |

| SPECTROZYME® P.Kal | Plasma Kallikrein | 0.175 mM | 7.48 µmol/sec | [4] |

| B3644 | Porcine Kallikrein | 235 µmol/L | 337 nmol x s⁻¹ x U⁻¹ | [3] |

This protocol is a generalized procedure based on methods for similar chromogenic substrates.

Objective: To determine the enzymatic activity of plasma kallikrein using this compound.

Materials:

-

Purified plasma kallikrein or plasma sample containing kallikrein

-

This compound

-

Assay Buffer: e.g., 0.05 M Tris, pH 7.8

-

Microplate reader (405 nm)

-

96-well microplates

-

(Optional for plasma samples) Prekallikrein activator (e.g., dextran sulfate)

-

(Optional for endpoint assay) Stopping reagent (e.g., 20% acetic acid)

Procedure:

-

Sample Preparation (for plasma):

-

If measuring prekallikrein, activate it to kallikrein by incubating the plasma sample with an activator like dextran sulfate at 0°C.

-

Dilute the plasma sample in the assay buffer.

-

-

Assay Execution (Kinetic Method):

-

Add the diluted plasma sample or purified kallikrein solution to the microplate wells.

-

Pre-incubate at 37°C.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the absorbance at 405 nm over time.

-

-

Assay Execution (Endpoint Method):

-

Add the diluted plasma sample or purified kallikrein solution to the microplate wells.

-

Add the this compound solution and incubate for a fixed time (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., 20% acetic acid).

-

Read the final absorbance at 405 nm. A blank control with the stopping reagent added before the substrate should be included.

-

-

Data Analysis:

-

For the kinetic assay, calculate the reaction rate (ΔA405/min).

-

For the endpoint assay, subtract the blank absorbance from the sample absorbance.

-

Calculate the enzyme activity using the molar extinction coefficient of pNA.

-

Plasma kallikrein is a key component of the contact activation system and the kallikrein-kinin system, leading to the production of bradykinin, a potent inflammatory mediator.

Caption: The Plasma Kallikrein-Kinin System.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound in a chromogenic assay.

References

- 1. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel chromogenic peptide for prekallikrein/kallikrein determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SPECTROZYME® P.Kal, chromogenic substrate for plasma kallikrein assays [loxo.de]

Spectrozyme PCa: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Spectrozyme PCa, a chromogenic substrate utilized in research for the functional assessment of Activated Protein C (APC). This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanism, application, and associated experimental protocols.

Core Function and Application

Spectrozyme PCa, chemically identified as H-D-Lys(γ-Cbo)-Pro-Arg-pNA or D-Lys(Z)-Pro-Arg-pNA diacetate, is a synthetic chromogenic substrate specifically designed for the amidolytic assay of Activated Protein C (APC).[1] APC is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation.

In research, Spectrozyme PCa is primarily used to determine the activity of Protein C in biological samples, such as plasma. The assay principle involves the enzymatic cleavage of the substrate by APC, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the APC activity in the sample.

Signaling Pathway and Enzymatic Reaction

The Protein C pathway is a vital component of the natural anticoagulant system. The central event is the conversion of the zymogen Protein C into its active form, APC. This activation is physiologically initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells. In in-vitro research assays, this activation is often accomplished using a specific enzyme from snake venom, such as Protac® from Agkistrodon contortrix (Southern Copperhead snake).

Once activated, APC exerts its anticoagulant effect primarily by inactivating Factors Va and VIIIa. The research application of Spectrozyme PCa focuses on quantifying the enzymatic activity of APC itself. The reaction is a simple hydrolysis of the peptide substrate:

Activated Protein C + Spectrozyme PCa → Peptide Fragment + p-nitroaniline (pNA)

The release of the yellow-colored pNA allows for continuous kinetic monitoring of the enzyme's activity.

Figure 1: Enzymatic reaction of Spectrozyme PCa with Activated Protein C.

Quantitative Data

| Parameter | Chromogenic Assays (General) | Clot-Based Assays (General) | Reference |

| Principle | Amidolytic activity of APC | Clotting time prolongation | [2] |

| Interferences | Less susceptible | Lupus anticoagulant, FVL, high FVIII | [1][2] |

| Specificity for Active Site | High | Can detect other functional defects | [1] |

| Precision (CV%) - Normal PC | 4% - 7% | 7% - 22% | [3] |

| Precision (CV%) - Abnormal PC | 4% - 11% | 10% - 17% | [3] |

CV: Coefficient of Variation; FVL: Factor V Leiden; PC: Protein C

Experimental Protocols

The following is a generalized protocol for the determination of Protein C activity in plasma using a chromogenic substrate like Spectrozyme PCa. This protocol is based on the common principles of commercially available kits and published methodologies.[4] Researchers should optimize the specific concentrations and incubation times for their experimental setup.

Materials

-

Spectrozyme PCa

-

Protein C Activator (e.g., Protac® from Agkistrodon contortrix venom)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5, containing 100 mM NaCl and 0.1% BSA)

-

Patient and control platelet-poor plasma (prepared by double centrifugation of citrated blood)

-

Microplate reader capable of measuring absorbance at 405 nm

-

37°C incubator or heated microplate reader

Experimental Workflow

Figure 2: General workflow for a chromogenic Protein C activity assay.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a stock solution of Spectrozyme PCa in sterile water. The final concentration in the assay will typically be in the range of 0.2 to 1.0 mM.

-

Reconstitute the Protein C activator according to the manufacturer's instructions.

-

Prepare a standard curve using a calibrator plasma with known Protein C activity, performing serial dilutions in the assay buffer.

-

-

Assay Procedure (Microplate Method):

-

Pipette 50 µL of diluted plasma samples (patient, control, and standards) into the wells of a microplate.

-

Add 50 µL of the Protein C activator solution to each well.

-

Incubate the plate for a defined period (e.g., 3-5 minutes) at 37°C to allow for the activation of Protein C.

-

Initiate the chromogenic reaction by adding 50 µL of the Spectrozyme PCa solution to each well.

-

Immediately place the microplate in a reader pre-warmed to 37°C and begin measuring the absorbance at 405 nm. Take kinetic readings every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

For each sample, determine the rate of change in absorbance per minute (ΔA/min).

-

Plot the ΔA/min for the standards against their known Protein C activity to generate a standard curve.

-

Determine the Protein C activity of the patient and control samples by interpolating their ΔA/min values from the standard curve.

-

Considerations and Limitations

While chromogenic assays using substrates like Spectrozyme PCa are robust, researchers should be aware of certain limitations. An early study suggested that in patients undergoing warfarin therapy, assays using snake venom activators might not accurately reflect the physiological anticoagulant potential of Protein C, as they can activate non-carboxylated Protein C forms.[5] However, for many research applications focused on the direct measurement of amidolytic activity, this is a reliable and widely used method. The specificity of the chromogenic assay for the active site means it may not detect rare Protein C mutations that affect other functional aspects of the protein.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The use of chromogenic reference substrates for the kinetic analysis of penicillin acylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fast functional assay of protein C in whole plasma using a snake venom activator: evaluation in patients with congenital and acquired protein C deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromozym PCA: An In-Depth Technical Guide to its Substrate Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromozym PCA, also known by its chemical name D-Lys(Z)-Pro-Arg-pNA (p-nitroanilide) and the trade name Spectrozyme PCa, is a chromogenic peptide substrate primarily utilized for the enzymatic activity measurement of activated protein C (APC).[1] Activated protein C is a crucial serine protease in the anticoagulant pathway, playing a key role in the regulation of blood coagulation by inactivating Factors Va and VIIIa. The specificity of a chromogenic substrate is paramount for accurate enzymatic analysis, especially in complex biological samples where multiple proteases may be present. This guide provides a comprehensive overview of the substrate specificity of Chromozym PCA, including available quantitative data, detailed experimental protocols, and a visualization of the enzymatic reaction.

Core Concept: Enzymatic Hydrolysis and Detection

The fundamental principle behind the use of Chromozym PCA lies in its specific recognition and cleavage by activated protein C. The substrate consists of a short peptide sequence (D-Lys-Pro-Arg) that mimics the natural cleavage site for APC, linked to a chromophore, p-nitroanilide (pNA). In the presence of APC, the enzyme hydrolyzes the amide bond between the arginine residue and the pNA molecule. This cleavage releases free pNA, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.

Substrate Specificity and Kinetic Parameters

The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of its maximum, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is often referred to as the specificity constant and provides a measure of the enzyme's catalytic efficiency and preference for a particular substrate.

While Chromozym PCA is widely cited as a substrate for activated protein C, publicly available, detailed comparative kinetic data across a range of serine proteases is limited. One study compared the suitability of various chromogenic substrates for the assay of Protein C activity and concluded that the substrate S-2366 (Glu-Pro-Arg-pNA) was the most specific for activated Protein C when compared to Spectrozyme PCa (Lys-Pro-Arg-pNA) and CBS 65-25 (Lys-Pro-Arg-pNA).[1] The study noted that with Spectrozyme PCa, a change in absorbance was detected even in Protein C deficient plasma, suggesting some degree of non-specific cleavage by other plasma proteases.[1]

For a comprehensive understanding of substrate specificity, it is essential to compare the kinetic parameters of Chromozym PCA with its target enzyme, activated protein C, against other key serine proteases of the coagulation cascade.

Table 1: Quantitative Data on Chromozym PCA Substrate Specificity (Hypothetical Data for Illustrative Purposes)

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Activated Protein C (APC) | Data Not Available | Data Not Available | Data Not Available |

| Thrombin | Data Not Available | Data Not Available | Data Not Available |

| Factor Xa | Data Not Available | Data Not Available | Data Not Available |

| Plasmin | Data Not Available | Data Not Available | Data Not Available |

| Trypsin | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Chromozym PCA for the determination of activated protein C activity.

Preparation of Reagents

-

Tris-HCl Buffer (e.g., 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5):

-

Dissolve the appropriate amount of Tris base and Sodium Chloride in deionized water.

-

Adjust the pH to 7.5 with 1 M HCl.

-

Bring the final volume to the desired amount with deionized water.

-

Store at 4°C.

-

-

Chromozym PCA Stock Solution (e.g., 1-2 mM):

-

Due to the hydrophobic nature of the pNA moiety, dissolve Chromozym PCA (D-Lys(Z)-Pro-Arg-pNA) in a small amount of a suitable organic solvent like DMSO before diluting with the assay buffer to the final desired concentration.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Activated Protein C Standard Solutions:

-

Reconstitute lyophilized human activated protein C in a suitable buffer (e.g., Tris-HCl with 0.1% BSA to prevent non-specific adsorption).

-

Prepare a series of dilutions of the APC standard in the assay buffer to generate a standard curve.

-

-

Sample Preparation:

-

For plasma samples, Protein C needs to be activated prior to the assay. This is commonly achieved by using a specific activator, such as Protac®, an enzyme from the venom of the snake Agkistrodon contortrix.[2]

-

Incubate the plasma sample with the Protein C activator according to the manufacturer's instructions (e.g., for 5 minutes at 37°C).[2]

-

Chromogenic Assay for Activated Protein C Activity

This protocol is adapted from commercially available information and general laboratory practices.

-

Assay Setup:

-

Use a 96-well microplate for high-throughput analysis.

-

To a final volume of 200 µL per well, add the following components in order:

-

Assay Buffer (e.g., 150 µL of 0.02 M Tris-HCl, 0.1 M NaCl, pH 7.5 containing 2.5 mM Ca²⁺, 0.1 mg/mL BSA, and 0.1% PEG 8000).

-

Activated Sample or APC Standard (e.g., 25 µL).

-

Pre-warm the plate to the desired reaction temperature (e.g., 37°C).

-

-

-

Initiation of the Reaction:

-

Add Chromozym PCA solution (e.g., 25 µL of a working solution) to each well to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the expected enzyme activity and the Km value, if known (a common starting point is a concentration close to the Km).

-

-

Measurement:

-

Immediately place the microplate in a temperature-controlled microplate reader.

-

Measure the change in absorbance at 405 nm over a set period (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

-

Generate a standard curve by plotting the reaction rates of the APC standards against their known concentrations.

-

Determine the APC activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

Mandatory Visualizations

Signaling Pathway of Chromozym PCA Cleavage

Caption: Enzymatic cleavage of Chromozym PCA by Activated Protein C.

Experimental Workflow for APC Activity Assay

Caption: Workflow for measuring Activated Protein C activity.

Conclusion

Chromozym PCA is a valuable tool for the specific measurement of activated protein C activity. Its utility is based on the release of a chromogenic compound, p-nitroanilide, upon enzymatic cleavage. While it is established as a substrate for APC, a comprehensive, publicly available dataset of its kinetic parameters with a panel of serine proteases would be highly beneficial for a more in-depth understanding of its specificity. The provided experimental protocols offer a robust framework for the implementation of Chromozym PCA in research and clinical laboratory settings. For researchers in drug development, particularly those targeting the coagulation cascade, a thorough characterization of the substrate's specificity is crucial for the accurate interpretation of screening and kinetic data.

References

An In-depth Technical Guide to D-Lys(Z)-Pro-Arg-pNA Diacetate Salt (CAS 108963-70-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate salt (CAS: 108963-70-8), also known as Spectrozyme PCa or Chromozym Pca. This document details its physicochemical properties, its primary applications in the enzymatic assessment of Activated Protein C (APC) and Plasma Kallikrein, and in-depth experimental protocols for its use. Furthermore, this guide illustrates the pertinent biochemical pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its utility in research and drug development.

Introduction

This compound is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. The specificity of the peptide sequence makes it a target for certain serine proteases. Upon enzymatic cleavage at the C-terminal of the arginine residue, p-nitroaniline is released, which imparts a yellow color that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, making this substrate a valuable tool for kinetic studies and activity assays of enzymes such as Activated Protein C and Plasma Kallikrein.

Physicochemical Properties

A summary of the key physicochemical properties of this compound salt is presented in the table below.

| Property | Value |

| CAS Number | 108963-70-8[1][2] |

| Molecular Formula | C35H51N9O11[3] |

| Molecular Weight | 773.83 g/mol [3] |

| Appearance | White to light yellow solid[4] |

| Solubility | Soluble in water (up to 8.88 mg/mL with sonication recommended) and DMSO[3] |

| Storage | Store at -20°C, protected from light and moisture[3] |

Core Applications and Mechanism of Action

This compound is a versatile chromogenic substrate primarily utilized in the study of two key serine proteases:

-

Activated Protein C (APC): APC is a crucial anticoagulant enzyme. D-Lys(Z)-Pro-Arg-pNA is a sensitive substrate for measuring APC activity, which is essential in hematology research and the development of antithrombotic drugs.[4][5]

-

Plasma Kallikrein: This enzyme is a central component of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation.[6] Assaying plasma kallikrein activity is vital in studying conditions like hereditary angioedema and in the development of kallikrein inhibitors.

The fundamental mechanism of action involves the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule. This reaction is visually detectable and allows for real-time kinetic measurements.

Quantitative Data

Table 1: Kinetic Parameters for Related Substrates and Enzymes

| Enzyme | Substrate | Km | kcat | Reference |

| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | Not Reported | 200 s⁻¹ (increases to 280 s⁻¹ with fibrinogen fragments) | [7] |

| Activated Protein C (APC) | D-Lys(Z)-Pro-Arg-pNA | Data not consistently reported | Data not consistently reported | [4] |

It is important to note that the kcat value for H-D-Pro-Phe-Arg-pNA with plasma kallikrein is provided as a reference due to the structural similarity of the substrate. Researchers should determine the specific kinetic constants for this compound with plasma kallikrein under their experimental conditions.

Experimental Protocols

Chromogenic Assay for Activated Protein C (APC) Activity

This protocol is adapted from established methods for the use of D-Lys(Z)-Pro-Arg-pNA with APC.[4]

Materials:

-

This compound salt

-

Activated Protein C (human)

-

Assay Buffer: 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5

-

Calcium Chloride (CaCl2) solution

-

Bovine Serum Albumin (BSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or a suitable buffer. The concentration will depend on the desired final assay concentration (typically in the µM to mM range).

-

Prepare a stock solution of APC in a suitable buffer.

-

Prepare the Assay Buffer and supplement with 2.5 mM CaCl2 and 0.1 mg/mL BSA.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the desired volume of Assay Buffer.

-

Add a specific volume of the APC solution to each well to achieve the desired final concentration (e.g., 2 nM).

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately place the microplate in a reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

-

For kinetic studies, repeat the assay with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

-

Proposed Chromogenic Assay for Plasma Kallikrein Activity

This protocol is a suggested adaptation based on standard chromogenic assays for plasma kallikrein and the known properties of D-Lys(Z)-Pro-Arg-pNA. Researchers should optimize the conditions for their specific experimental setup.

Materials:

-

This compound salt

-

Human Plasma Kallikrein

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in water or the Assay Buffer.

-

Prepare a stock solution of human plasma kallikrein in the Assay Buffer.

-

-

Assay Setup:

-

Add the appropriate volume of Assay Buffer to each well of a 96-well microplate.

-

Add the human plasma kallikrein solution to each well to achieve the desired final concentration.

-

For inhibitor screening, pre-incubate the enzyme with the test compounds.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound solution to each well.

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Monitor the increase in absorbance at 405 nm over time in kinetic mode.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear phase of the reaction progress curve.

-

For determination of kinetic parameters, perform the assay with a range of substrate concentrations and analyze the data using Michaelis-Menten kinetics.

-

Visualizations

The Kallikrein-Kinin System Signaling Pathway

The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system.

Caption: The Kallikrein-Kinin System Signaling Pathway.

Experimental Workflow for Chromogenic Assay

The logical flow of a typical chromogenic assay using this compound is depicted below.

Caption: General workflow for a chromogenic enzyme assay.

Conclusion

This compound salt is a valuable and specific chromogenic substrate for the kinetic analysis of Activated Protein C and Plasma Kallikrein. Its utility in high-throughput screening and detailed enzymatic studies makes it an important tool for researchers in the fields of hematology, inflammation, and drug discovery. While specific kinetic data for its interaction with plasma kallikrein requires empirical determination, the provided protocols and established applications with APC offer a solid foundation for its use in a variety of research settings. The clear visual output and straightforward assay principles ensure its continued relevance in the study of serine proteases.

References

- 1. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]

- 2. This compound, CasNo.108963-70-8 BOC Sciences United States [bocscichem.lookchem.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 7. Kinetic analysis of plasminogen activation by purified plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding p-Nitroaniline Release in Enzymatic Assays: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles, applications, and methodologies related to p-nitroaniline (pNA) release in enzymatic assays. This widely used colorimetric method offers a straightforward and sensitive means to measure the activity of a variety of enzymes, particularly proteases.

Core Principle: Enzymatic Cleavage and Colorimetric Detection

The fundamental principle of pNA-based enzymatic assays lies in the enzymatic hydrolysis of a synthetic substrate. This substrate is specifically designed to consist of a peptide or other molecular moiety recognized by the enzyme of interest, covalently linked to a p-nitroaniline molecule.[1] In its conjugated form, the substrate is colorless or exhibits minimal absorbance at the detection wavelength.

Upon the action of a specific enzyme, the bond linking the recognition moiety to pNA is cleaved. This releases the free p-nitroaniline, a chromophore that imparts a distinct yellow color to the solution. The intensity of this color is directly proportional to the amount of pNA released, and consequently, to the activity of the enzyme. The concentration of the liberated pNA can be quantitatively determined by measuring the absorbance of the solution at or near its maximum absorbance wavelength, which is typically around 405 nm.[2][3][4][5]

The enzymatic reaction can be summarized as follows:

Enzyme + Substrate-pNA (colorless) → Enzyme + Product + pNA (yellow)

Quantitative Data for p-Nitroaniline Assays

Accurate quantification of enzyme activity using pNA-releasing substrates relies on precise knowledge of key parameters. The following tables summarize important quantitative data for p-nitroaniline and its application in common enzymatic assays.

| Parameter | Value | Wavelength (nm) | Conditions | Source |

| Molar Extinction Coefficient (ε) | 9,960 M⁻¹cm⁻¹ | 405 | Not specified | [6] |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ | 410 | Not specified | [1][7] |

Note: The molar extinction coefficient of p-nitroaniline can be influenced by factors such as pH and the composition of the assay buffer.[8][9] It is recommended to determine this value under specific experimental conditions or to use a standard curve for precise quantification.

| Enzyme | Substrate | Typical Substrate Concentration | Typical Incubation Temperature (°C) |

| Caspase-3 | DEVD-pNA | 200 µM | 37 |

| Trypsin | Chromogenic Substrate (e.g., Bz-Ile-Glu-(OR)-Gly-Arg-pNA) | Varies | 25 - 37 |

| Pyroglutamyl Aminopeptidase I | L-Pyroglutamyl p-nitroanilide | Not specified | Not specified |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for two common enzymatic assays that utilize pNA release.

Caspase-3 Activity Assay

This protocol is designed to measure the activity of caspase-3, a key enzyme in the apoptotic pathway.

Materials:

-

Cell lysate containing active caspase-3

-

Lysis Buffer

-

2X Reaction Buffer

-

Dithiothreitol (DTT)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation:

-

Induce apoptosis in the target cells using the desired method.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in cold Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells).[2]

-

Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet cellular debris.[2]

-

Collect the supernatant, which contains the active caspase-3.

-

-

Assay Reaction Setup:

-

Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.[5]

-

In a 96-well plate, add 50 µL of cell lysate to each well.[2]

-

Add 50 µL of the 2X Reaction Buffer with DTT to each well.[2]

-

Add 5 µL of the caspase-3 substrate (e.g., 4 mM DEVD-pNA) to each well to initiate the reaction.[2][5]

-

Include appropriate controls, such as a blank with no cell lysate and a control with no substrate.[2]

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

The fold increase in caspase-3 activity can be calculated by comparing the absorbance of the treated samples to that of untreated controls.[5]

-

Trypsin Activity Assay

This protocol outlines a method for determining the activity of the protease trypsin.

Materials:

-

Sample containing trypsin (e.g., cell lysate, purified enzyme)

-

Trypsin Assay Buffer

-

Trypsin Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare the sample containing trypsin. For cell lysates, a protein concentration of 10-200 µg per well is recommended.[3]

-

Dilute the samples to the desired concentration using ddH₂O.

-

-

Assay Reaction Setup:

-

In a 96-well plate, add the diluted sample to a final volume of 75 µL.[3]

-

Prepare a reaction mix by combining 20 µL of 5X Trypsin Assay Buffer and 5 µL of Trypsin Substrate for each reaction.[3]

-

Add 25 µL of the reaction mix to each well containing the sample.

-

Include a positive control with a known amount of trypsin and a negative control with no enzyme.[3]

-

-

Incubation and Measurement:

-

Incubate the plate at 25°C for 1-3 hours, protected from light. The incubation time may be adjusted based on the trypsin activity in the sample.[3]

-

Measure the absorbance at 405 nm at multiple time points to determine the initial reaction velocity.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of p-nitroaniline.[3][10]

-

Calculate the change in absorbance per minute (ΔOD/min) from the linear portion of the reaction curve.

-

Use the pNA standard curve and the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production (nmol/min).

-

Visualizing Workflows and Pathways

Diagrams can aid in understanding the logical flow of experiments and the biological context of the enzymes being assayed.

Caption: A generalized experimental workflow for pNA-based enzymatic assays.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. abcam.com [abcam.com]

- 6. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3hbiomedical.com [3hbiomedical.com]

A Technical Guide to the Role of D-Lys(Z)-Pro-Arg-pNA in Coagulation Cascade Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA, detailing its mechanism of action, applications, and specific protocols for its use in studying the coagulation cascade, with a primary focus on Factor Xa.

Introduction to D-Lys(Z)-Pro-Arg-pNA

D-Lys(Z)-Pro-Arg-pNA, also known as Chromozym PCa or Spectrozyme PCa, is a synthetic chromogenic peptide substrate.[1][2] It is a valuable tool for the kinetic analysis of specific serine proteases within the blood coagulation cascade. The blood coagulation cascade is a series of proteolytic reactions culminating in the formation of a fibrin clot.[3] Factor Xa (FXa) is a critical enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways.[4][5] It is the primary component of the prothrombinase complex, which catalyzes the conversion of prothrombin to thrombin, leading to the "thrombin burst" necessary for robust clot formation.[6] The central role of FXa makes it a key target for anticoagulant drug development.[3][7] Chromogenic substrates like D-Lys(Z)-Pro-Arg-pNA enable precise measurement of FXa activity, facilitating research and drug discovery.

Chemical Structure and Properties

-

Chemical Name: (5(R)-Amino-6-{2(S)-[4-guanidino-1-(4-nitro-phenylcarbamoyl)-butylcarbamoyl]-pyrrolidin-1(S)-yl}-6-oxo-hexyl)-carbamic acid benzyl ester[8]

-

Molecular Formula: C₃₁H₄₃N₉O₇[8]

-

Molecular Weight: Approximately 653.74 g/mol [8]

-

Key Moieties:

-

Peptide Sequence (D-Lys-Pro-Arg): Mimics the natural cleavage site for the target protease.

-

Z group (Benzyloxycarbonyl): A protecting group on the lysine residue.

-

pNA (p-nitroaniline): The chromogenic reporter group that is colorless when conjugated to the peptide and yellow upon cleavage.

-

Mechanism of Action

The utility of D-Lys(Z)-Pro-Arg-pNA lies in its ability to produce a color change upon enzymatic cleavage. The target serine protease, such as Factor Xa, recognizes and binds to the specific amino acid sequence of the substrate. The enzyme then hydrolyzes the peptide bond between the arginine (Arg) residue and the p-nitroaniline (pNA) molecule. This cleavage releases free pNA, which has a distinct yellow color and a strong absorbance maximum at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.[9]

Caption: Enzymatic cleavage of D-Lys(Z)-Pro-Arg-pNA by Factor Xa.

Enzyme Specificity and Kinetic Data

While D-Lys(Z)-Pro-Arg-pNA can be cleaved by several proteases, it is notably used for assays involving Activated Protein C (APC) and, in certain contexts, can be applied to Factor Xa studies.[1][8][10] It is crucial for researchers to be aware of the substrate's specificity to avoid cross-reactivity in complex biological samples. For comparison, other substrates like S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) are known to be more specific for Factor Xa and insensitive to thrombin.[11]

Quantitative data on the interaction between proteases and chromogenic substrates are essential for designing robust assays. The table below summarizes key kinetic parameters.

| Substrate | Enzyme | Kₘ (Michaelis Constant) | Reference |

| MeOC-Nle-Gly-Arg-pNA | Human Factor Xa | ~0.8 mM | [12] |

| S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | Bovine Factor Xa | Data not available | [11] |

| D-Lys(Z)-Pro-Arg-pNA | Activated Protein C (APC) | Data not available | [1][2] |

Role in the Coagulation Cascade

Factor Xa is the central enzyme of the prothrombinase complex, which is the physiological activator of prothrombin.[4] Its activation from Factor X can occur via two pathways:

-

Intrinsic Pathway: The "tenase" complex (Factor IXa and Factor VIIIa) activates Factor X.[5]

-

Extrinsic Pathway: The Tissue Factor (TF) and Factor VIIa complex activates Factor X.[4][5]

By providing a means to quantify FXa activity, D-Lys(Z)-Pro-Arg-pNA and similar substrates are instrumental in studying the kinetics of these pathways and in screening for direct FXa inhibitors, a major class of modern anticoagulants.[3][7]

Caption: Simplified coagulation cascade highlighting Factor Xa's central role.

Detailed Experimental Protocols

The following sections provide detailed methodologies for using D-Lys(Z)-Pro-Arg-pNA or similar chromogenic substrates to measure enzyme activity.

Protocol 1: Factor Xa Activity Assay

This protocol provides a framework for measuring the activity of a purified Factor Xa sample.

Principle: The rate of p-nitroaniline release from the chromogenic substrate is measured at 405 nm and is directly proportional to the Factor Xa activity in the sample.

Materials:

-

Purified Factor Xa enzyme

-

D-Lys(Z)-Pro-Arg-pNA or another suitable FXa chromogenic substrate[9]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 175 mM NaCl, 7.5 mM EDTA, pH 8.4)[9]

-

Microplate reader capable of reading absorbance at 405 nm

-

37°C incubator[9]

-

96-well microplates

Reagent Preparation:

-

Assay Buffer: Prepare the Tris-HCl buffer and adjust the pH to 8.4 at 25°C.

-

Factor Xa Solution: Reconstitute and dilute the purified Factor Xa to a working concentration (e.g., 2.5 µg/mL) in cold assay buffer.[9] Keep on ice.

-

Substrate Solution: Reconstitute the chromogenic substrate in sterile distilled water to create a stock solution (e.g., 5 mM).[9] Further dilute to a working concentration (e.g., 1 mM) in assay buffer. The optimal concentration should be determined empirically (ideally at or above the Kₘ).

Assay Procedure:

-

Pre-warm the assay buffer, substrate solution, and microplate to 37°C.[9]

-

Pipette 150 µL of pre-warmed assay buffer into each well.

-

Add 50 µL of the Factor Xa working solution to each well.

-

Incubate the plate at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the pre-warmed substrate solution to each well.

-

Immediately place the plate in the microplate reader.

-

Measure the change in absorbance at 405 nm (OD₄₀₅) every minute for 15-30 minutes (kinetic mode).

Data Analysis:

-

Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD₄₀₅/min).

-

Convert the rate to moles of pNA released per minute using the Beer-Lambert law (A = εcl), where ε for pNA is ~10,000 M⁻¹cm⁻¹. The path length (l) must be known for the specific microplate and volume used.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

Caption: Workflow for a typical Factor Xa chromogenic activity assay.

Protocol 2: Screening for Factor Xa Inhibitors

This protocol adapts the activity assay to screen for potential FXa inhibitors.

Principle: A potential inhibitor will decrease the rate of substrate cleavage by Factor Xa. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to a control reaction without the compound.

Procedure:

-

Follow the Factor Xa Activity Assay protocol (5.1) with one key modification.

-

After adding the Factor Xa enzyme to the wells (step 3), add a small volume (e.g., 10 µL) of the test inhibitor (dissolved in a suitable solvent like DMSO) or the solvent alone (for the control wells).

-

Incubate this mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate and proceed with the kinetic measurement.

Data Analysis:

-

Calculate the reaction rate (V₀) for both the control (V_control) and inhibitor-treated (V_inhibitor) wells.

-

Calculate the percent inhibition using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

-

For promising compounds, a dose-response curve can be generated by testing a range of inhibitor concentrations to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

Caption: Workflow for screening Factor Xa inhibitors using a chromogenic assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are factor Xa inhibitors and how do they work? [synapse.patsnap.com]

- 4. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factor X - Wikipedia [en.wikipedia.org]

- 7. Surfing the Blood Coagulation Cascade: Insight into the Vital Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. 5-diagnostics.com [5-diagnostics.com]

- 10. D-lys(z)-pro-arg-pna supplier | CAS 108963-69-5 | AOBIOUS [aobious.com]

- 11. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromogenic, ≥90% (HPLC), solid | Sigma-Aldrich [sigmaaldrich.com]

Spectrozyme PCa: An In-depth Technical Guide for the Study of Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Spectrozyme PCa

Spectrozyme® PCa is a synthetic oligopeptide substrate that contains the p-nitroaniline (pNA) moiety at its C-terminus. The substrate's amino acid sequence is designed to be selectively recognized and cleaved by Activated Protein C. Upon enzymatic cleavage, pNA is released, resulting in a measurable increase in absorbance at 405 nm. This colorimetric change is directly proportional to the enzymatic activity of APC, allowing for its quantitative determination.

Chemical Properties:

| Property | Value |

| Chemical Name | H-D-Lys(γ-Cbo)-Pro-Arg-pNA·2AcOH[1] |

| Molecular Formula | C35H51N9O11 |

| Molecular Weight | 773.83 g/mole [1] |

| Appearance | Lyophilized solid |

| Solubility | Soluble in water (up to 2 mg/mL with sonication)[2] |

Mechanism of Action

The fundamental principle behind Spectrozyme PCa lies in the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the p-nitroaniline molecule.

Quantitative Data

A comprehensive search of publicly available literature did not yield a standardized table of kinetic parameters (Km, kcat) for Spectrozyme PCa with a wide array of serine proteases. However, for its primary target, Activated Protein C, some data has been reported in specific contexts. For comparison, the kinetic constants for a related product, Spectrozyme TH, with its target enzyme thrombin are provided below.

Table 1: Kinetic Parameters of Spectrozyme TH with Human Thrombin [3]

| Parameter | Value |

| Enzyme | Human Thrombin |

| Substrate | Spectrozyme TH |

| Km | 3.26 µM |

| kcat | 272.5 s⁻¹ |

It is important for researchers to determine the kinetic parameters of Spectrozyme PCa for their specific experimental conditions and enzyme preparations.

Table 2: Specificity of Spectrozyme PCa

While quantitative cross-reactivity data is limited, one study suggested that Spectrozyme PCa may not be entirely specific for Activated Protein C, especially when using certain snake venom-derived protein C activators. The study noted that a change in absorbance was detected even in Protein C deficient plasma, indicating potential cleavage by other plasma proteases[4]. Another study showed that a monoclonal antibody against APC only inhibited the cleavage of Spectrozyme PCa by up to 40%, which may suggest non-specific binding or cleavage[5]. Researchers should, therefore, exercise caution and perform appropriate controls to assess the specificity of Spectrozyme PCa in their experimental system.

Experimental Protocols

The following provides a general framework for an amidolytic assay using Spectrozyme PCa. Optimal conditions, including buffer composition, enzyme and substrate concentrations, and incubation times, should be determined empirically for each specific application.

Reagent Preparation

-

Spectrozyme PCa Stock Solution: Reconstitute lyophilized Spectrozyme PCa in sterile, distilled water to create a stock solution. For other Spectrozyme products, a 5.0 mM stock solution is often recommended[3][6]. Store the stock solution as recommended by the manufacturer, typically at -20°C in aliquots to avoid repeated freeze-thaw cycles[3][6].

-

Assay Buffer: A common buffer for amidolytic assays consists of Tris-HCl with NaCl and CaCl2. For example, a buffer of 20 mM Tris, 200 mM NaCl, pH 8.0, supplemented with 0.1% PEG 8000 has been used for similar assays[3].

-

Activated Protein C: Prepare dilutions of Activated Protein C in the assay buffer to the desired concentrations.

Assay Procedure (96-well plate format)

-

Plate Setup: Add a defined volume of assay buffer to the wells of a 96-well microplate.

-

Enzyme Addition: Add the desired concentration of Activated Protein C or the experimental sample containing APC to the wells. Include appropriate controls such as a buffer-only blank and a no-enzyme control.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the temperature to equilibrate.

-

Initiate Reaction: Add the Spectrozyme PCa stock solution to each well to initiate the enzymatic reaction. The final concentration of Spectrozyme PCa should be optimized and ideally be around the Km value for the enzyme.

-

Kinetic Measurement: Immediately place the microplate in a plate reader capable of measuring absorbance at 405 nm. Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a specified period.

-

Data Analysis: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve. The enzymatic activity is proportional to this rate.

Signaling Pathways of Activated Protein C

Activated Protein C is a pleiotropic enzyme with well-defined roles in both anticoagulation and cytoprotection. Spectrozyme PCa is an essential tool for studying the enzymatic activity that underpins these signaling functions.

Anticoagulant Pathway

The primary anticoagulant function of APC is the proteolytic inactivation of coagulation cofactors Factor Va and Factor VIIIa. This action is enhanced by its cofactor, Protein S.

Cytoprotective Pathway

APC also exerts potent cytoprotective effects, including anti-inflammatory, anti-apoptotic, and barrier-stabilizing functions. These effects are primarily mediated through the binding of APC to the Endothelial Protein C Receptor (EPCR) and subsequent activation of Protease-Activated Receptor 1 (PAR1).[7][8][9][10]

Conclusion

Spectrozyme PCa is a valuable tool for researchers investigating the roles of Activated Protein C and other serine proteases in health and disease. Its utility in quantifying enzymatic activity allows for the detailed study of enzyme kinetics, the screening of potential inhibitors or activators, and the elucidation of complex biological pathways. While a comprehensive, publicly available dataset of its kinetic parameters with various proteases is lacking, the principles and protocols outlined in this guide provide a solid foundation for its application in research and drug development. For precise quantitative studies, it is imperative that researchers empirically determine the kinetic constants and specificity of Spectrozyme PCa within their own experimental systems.

References

- 1. SPECTROZYME® PCa Chromogenic substrate for the amidolytic assay of Activated Protein C H-D-Lys (γ-Cbo)- Pro-ArgpNA. 2AcOH 773.8 g/mole 10 μmole vial 336 |产å详æ |ä¸æµ·æåçç©ç§ææéå ¬å¸ [bioleaf.com]

- 2. abmole.com [abmole.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. invitech.co.uk [invitech.co.uk]

- 7. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Lys(Z)-Pro-Arg-pNA Diacetate: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of D-Lys(Z)-Pro-Arg-pNA diacetate, a chromogenic substrate widely utilized in enzymatic assays. This document details its chemical and physical characteristics, mechanism of action, and provides standardized protocols for its use in research and development.

Core Properties

This compound, also known by its synonyms Spectrozyme PCa and Chromozym Pca diacetate, is a synthetic peptide substrate designed for the specific and sensitive detection of certain serine proteases.[1][2] Its chemical structure and physical properties are summarized in the tables below.

Chemical and Physical Data

The following table outlines the key chemical and physical identifiers for this compound.

| Property | Value |

| Molecular Formula | C35H51N9O11 |

| Molecular Weight | 773.83 g/mol [2] |

| CAS Number | 108963-70-8[1][2] |

| Appearance | White to light yellow solid |

| Purity | ≥95% |

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity and performance of the substrate.

| Parameter | Details |

| Solubility | Water: 8.88 mg/mL (11.48 mM) (Sonication is recommended)[2] |

| DMSO: 25 mg/mL (32.31 mM) (Ultrasonic and pH adjustment to 4 with acetic acid may be required) | |

| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[2] |

| Storage (In Solvent) | -80°C for up to 1 year.[2] |

Mechanism of Action

This compound functions as a chromogenic substrate. The underlying principle of its application in enzymatic assays is the enzymatic cleavage of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. This reaction, catalyzed by specific proteases, results in the release of the chromophore pNA, which exhibits a strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity under appropriate assay conditions.

Applications and Experimental Protocols

Experimental Protocol for Activated Protein C (APC) Activity Assay

This protocol provides a general guideline for measuring APC activity using this compound.

Materials:

-

This compound stock solution (e.g., 10 mM in sterile water)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

-

Activated Protein C (APC) standard solutions

-

Sample containing APC

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. The final concentration in the assay should be optimized, but a starting point of 0.5 mM to 2 mM is common.

-

Prepare a series of APC standard solutions of known concentrations in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to the blank wells.

-

Add 50 µL of each APC standard solution to their respective wells.

-

Add 50 µL of the sample containing APC to the sample wells.

-

-

Reaction Initiation:

-

Add 50 µL of the this compound working solution to all wells to initiate the reaction.

-

-

Measurement:

-

Immediately place the microplate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 10-30 minutes (kinetic assay). Alternatively, for an endpoint assay, stop the reaction after a defined time by adding an acid (e.g., 50 µL of 20% acetic acid) and then measure the final absorbance at 405 nm.

-

-

Data Analysis:

-

For a kinetic assay, determine the rate of reaction (ΔA405/min) for each well.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Generate a standard curve by plotting the reaction rate against the known concentrations of the APC standards.

-

Determine the APC activity in the samples by interpolating their reaction rates from the standard curve.

-

Quality Control and Data Interpretation

For reliable and reproducible results, it is essential to include appropriate controls in each assay.

-

Blank: Contains all reagents except the enzyme. This is used to correct for any non-enzymatic hydrolysis of the substrate.

-

Positive Control: A known concentration of the enzyme (e.g., an APC standard). This ensures that the assay is performing as expected.

-

Negative Control: A sample known to not contain the enzyme of interest. This helps to identify any non-specific activity.

The generation of a standard curve with a good linear fit (R² > 0.99) is crucial for the accurate quantification of enzyme activity in unknown samples.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a sensitive and straightforward method for the quantification of serine protease activity, particularly APC. Its well-defined chemical properties and clear mechanism of action, coupled with a robust assay protocol, make it a reliable choice for both basic research and drug development applications. When using this substrate for enzymes other than APC, careful optimization of the assay conditions is recommended to ensure accurate and meaningful results.

References

Methodological & Application

Application Notes and Protocols for the D-Lys(Z)-Pro-Arg-pNA Diacetate Assay for Activated Protein C (APC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a crucial serine protease in the anticoagulant pathway, playing a key role in regulating blood coagulation by inactivating Factors Va and VIIIa.[1][2] Its activity is a critical parameter in various physiological and pathological states, including thrombotic disorders. This document provides a detailed protocol for the determination of APC activity using the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate, also known as Spectrozyme PCa.[3] This assay is a reliable and straightforward method for quantifying APC's enzymatic activity, making it a valuable tool in basic research, clinical studies, and drug development.

The assay principle is based on the cleavage of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA by APC. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of APC in the sample.[2][4]

Signaling Pathway and Mechanism of Action

APC is the activated form of Protein C, a vitamin K-dependent zymogen. The activation of Protein C is initiated by the thrombin-thrombomodulin complex on the surface of endothelial cells.[1] Once activated, APC exerts its anticoagulant effects by proteolytically cleaving and inactivating Factors Va and VIIIa, thereby inhibiting the generation of thrombin.[1][2]

The chromogenic assay bypasses the complexities of the coagulation cascade by providing a direct, specific substrate for APC. The enzyme recognizes and cleaves the arginine residue in the D-Lys(Z)-Pro-Arg-pNA sequence, liberating the pNA molecule. The intensity of the resulting yellow color, measured at 405 nm, is a direct measure of APC's proteolytic activity.

Caption: APC Anticoagulant Pathway Diagram.

Experimental Protocols

Materials and Reagents

-

This compound (Spectrozyme PCa)

-

Activated Protein C (APC), human or other species as required

-

Assay Buffer: 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5[5][6]

-

DMSO (for substrate stock solution)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Calibrated pipettes and sterile tips

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C. Warm to room temperature before use.

-

This compound Stock Solution:

-

Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).[6] The molecular weight of the diacetate form is approximately 773.83 g/mol .[6]

-

The substrate is soluble in DMSO at up to 25 mg/mL.[6]

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.[6]

-

-

APC Stock Solution: Reconstitute lyophilized APC in a suitable buffer (as recommended by the supplier) to a known concentration. Store in aliquots at -80°C.

-

Working Solutions:

-

APC Working Solution: On the day of the experiment, dilute the APC stock solution to the desired concentrations using the assay buffer.

-

Substrate Working Solution: Dilute the this compound stock solution in assay buffer to the final desired concentration (e.g., 200 µM). Prepare this solution fresh before use.

-

Assay Procedure

-

Prepare the Microplate:

-

Add 50 µL of assay buffer to each well of a 96-well microplate.

-

Add 25 µL of the APC working solutions (or sample) to the respective wells. Include a blank control with 25 µL of assay buffer instead of the APC solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the Reaction: Add 25 µL of the substrate working solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

Caption: APC Chromogenic Assay Workflow Diagram.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Substrate | This compound (Spectrozyme PCa) | [6] |

| Enzyme | Activated Protein C (APC) | [5][6] |

| Wavelength for Detection | 405 nm | [5][6] |

| Typical APC Concentration | 2 nM | [5][6] |

| Typical Substrate Conc. | 15-2000 µM | [5][6] |

| Assay Buffer Composition | 0.02 M Tris-HCl, 0.1 M NaCl, 2.5 mM CaCl₂, 0.1 mg/mL BSA, 0.1% PEG 8000, pH 7.5 | [5][6] |

| Incubation Temperature | 37°C | |

| Molar Extinction Coeff. (pNA) | 9,920 M⁻¹cm⁻¹ at 405 nm | [7] |

Sample Standard Curve Data

| APC Concentration (nM) | Average ΔAbs/min (mOD/min) |

| 0 | 0.5 |

| 0.5 | 5.2 |

| 1.0 | 10.1 |

| 2.0 | 20.5 |

| 4.0 | 41.2 |

| 8.0 | 81.5 |

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of change in absorbance per minute (ΔAbs/min or mOD/min) from the linear portion of the kinetic curve.

-

Correct for Blank: Subtract the rate of the blank control from the rates of all other wells.

-

Generate a Standard Curve: Plot the corrected ΔAbs/min values for the APC standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

-

Determine Unknown Concentrations: Use the equation from the standard curve to calculate the APC concentration in unknown samples based on their corrected ΔAbs/min values.

Calculation of Enzyme Activity: The activity of APC can be calculated using the Beer-Lambert law:

Activity (mol/min) = (ΔAbs/min * Total Volume) / (ε * Path Length)

Where:

-

ΔAbs/min is the rate of absorbance change.

-

Total Volume is the final reaction volume in the well (in Liters).

-

ε is the molar extinction coefficient of pNA (9,920 M⁻¹cm⁻¹).

-

Path Length is the light path through the sample in the microplate well (in cm).

Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| High Background Signal | 1. Substrate instability or autohydrolysis.2. Contamination of reagents with other proteases. | 1. Prepare substrate solution fresh before use. Optimize substrate concentration. 2. Use high-purity reagents and sterile techniques. |

| Low or No Signal | 1. Inactive enzyme.2. Incorrect buffer pH or composition.3. Incorrect wavelength setting. | 1. Use a fresh aliquot of APC and handle it according to the supplier's instructions. 2. Verify the pH and composition of the assay buffer. 3. Ensure the microplate reader is set to measure absorbance at 405 nm. |

| Non-linear Reaction Rate | 1. Substrate depletion.2. Enzyme instability.3. High enzyme concentration. | 1. Use a higher substrate concentration or shorten the measurement time. 2. Check for the presence of inhibitors in the sample or ensure proper storage of the enzyme. 3. Dilute the enzyme sample to ensure the reaction rate is within the linear range of the assay. |

| Poor Reproducibility | 1. Pipetting errors.2. Temperature fluctuations.3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Ensure the microplate is uniformly heated to the assay temperature. 3. Gently mix the contents of the wells after adding each reagent. |

References

- 1. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of D-Lys(Z)-Pro-Arg-pNA Diacetate Salt Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of the chromogenic substrate D-Lys(Z)-Pro-Arg-pNA diacetate salt, also known as Spectrozyme PCa. This substrate is primarily used in colorimetric assays, particularly for measuring the activity of activated protein C (APC).

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound salt.

| Property | Value | Source(s) |

| Molecular Formula | C35H51N9O11 | [1][2][3] |

| Molecular Weight | 773.83 g/mol | [1][2][4][5] |

| CAS Number | 108963-70-8 | [1][2][3] |

| Appearance | White to light yellow solid powder | [2] |

| Purity | >98% | [1] |

| Excitation Wavelength (Ex) | 380 nm | [2] |

| Emission Wavelength (Em) | 460 nm | [2] |

| Solubility in DMSO | 25 mg/mL (32.31 mM) | [2] |

| Solubility in H2O | 2 mg/mL (2.58 mM)[2] or ≥ 8.88 mg/mL (11.48 mM)[1][4] | |

| Storage (Powder) | -20°C for 1 year or -80°C for 2 years (sealed from moisture and light) | [2] |

| Storage (Stock Solution) | -20°C for 1 month or -80°C for 6 months (sealed from moisture and light) | [2] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound salt. The choice of solvent will depend on the experimental requirements.

2.1. Materials

-

This compound salt powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, deionized or distilled water (H2O)

-

Microcentrifuge tubes or other appropriate sterile containers

-

Vortex mixer

-

Ultrasonic bath

-

Pipettes and sterile filter tips

-

Analytical balance

2.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powdered compound in a chemical fume hood to avoid inhalation.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

2.3. Step-by-Step Protocol

-

Determine the Desired Concentration and Volume: Based on your experimental needs, calculate the required mass of the this compound salt powder.

-

Example Calculation for a 10 mM stock solution in DMSO:

-

Mass (mg) = 10 mmol/L * 773.83 g/mol * Volume (L) * 1000 mg/g

-

-

-

Weigh the Powder: Carefully weigh the calculated amount of the powder using an analytical balance.

-

Solvent Selection and Dissolution:

-

For DMSO as a solvent:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the powder.

-

Vortex the solution until the powder is completely dissolved.

-

If solubility is an issue, brief sonication in an ultrasonic bath may be helpful.[2] For high concentrations, adjusting the pH to 4 with acetic acid may improve solubility.[2] It is recommended to use a fresh, unopened container of DMSO as it is hygroscopic, and water absorption can negatively impact solubility.[2]

-

-

For Water as a solvent:

-

Add the appropriate volume of sterile water to the vial.

-

Vortex the solution thoroughly.

-

To aid dissolution, warming the tube to 37°C and using an ultrasonic bath is recommended.[4][6]

-

If the stock solution is intended for cell-based assays or other sterile applications, it should be filter-sterilized through a 0.22 µm filter after dissolution.[2]

-

-

-

Aliquoting and Storage:

-

Once the powder is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[2]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Ensure the containers are tightly sealed and protected from light.[2]

-

Application: Chromogenic Assay for Activated Protein C (APC)

This compound is a chromogenic substrate for APC. The rate of p-nitroaniline (pNA) release upon cleavage by APC can be measured by monitoring the change in absorbance at 405 nm.[2][7]

A typical assay mixture includes:

-

APC enzyme (e.g., 2 nM)

-

D-Lys(Z)-Pro-Arg-pNA substrate (e.g., 15-2000 µM)

-

Assay buffer (e.g., 0.1 M NaCl, 0.02 M Tris-HCl, pH 7.5, containing 2.5 mM Ca2+, 0.1 mg/mL BSA, and 0.1% PEG 8000)[2][7]

The rate of hydrolysis is monitored kinetically using a microplate reader at room temperature.[2][7]

Visualizations

Diagram 1: Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing the stock solution.

Diagram 2: Signaling Pathway - Enzymatic Cleavage of D-Lys(Z)-Pro-Arg-pNA by APC

Caption: Enzymatic cleavage of the substrate by APC.

References

- 1. doronscientific.com [doronscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. biorbyt.com [biorbyt.com]

- 6. This compound (Spectrozyme PCa) - 上海一研生物科技有限公司 [m.elisa-research.com]

- 7. medchemexpress.com [medchemexpress.com]

Kinetic Analysis of Activated Protein C with Spectrozyme PCa: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction